molecular formula C8H10N2O2 B1346113 2-(Dimethylamino)nicotinic acid CAS No. 883787-29-9

2-(Dimethylamino)nicotinic acid

Cat. No. B1346113
M. Wt: 166.18 g/mol
InChI Key: BFXXGHDBAKMDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)nicotinic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a solid substance .


Physical And Chemical Properties Analysis

2-(Dimethylamino)nicotinic acid is a solid substance . It has a molecular weight of 166.18 . The compound is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

2-(Dimethylamino)nicotinic acid derivatives have been studied for their potential as corrosion inhibitors. In a study by Singh et al. (2016), a derivative, 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone, was investigated for its effectiveness in inhibiting corrosion in mild steel in an acidic environment. The study found that the inhibition efficiency increased with the concentration of the inhibitor, and it acted as a mixed-type corrosion inhibitor. This suggests potential applications in industries where corrosion resistance is crucial (Singh, Kumar, Udayabhanu, & John, 2016).

Receptor Binding and Activation

The compound has relevance in studies focused on receptor binding and activation. For instance, Tunaru et al. (2003) investigated nicotinic acid (niacin) and identified receptors such as PUMA-G and HM74, which are related to nicotinic acid derivatives, mediating anti-lipolytic effects. This research has implications for understanding metabolic processes and developing new drugs (Tunaru et al., 2003).

Atherosclerosis Research

Nicotinic acid derivatives have also been studied for their role in atherosclerosis. Lukasova et al. (2011) found that nicotinic acid inhibited the progression of atherosclerosis in mice independently of lipid-modifying effects. This was mediated through the activation of the GPR109A receptor on immune cells, suggesting a potential therapeutic application for atherosclerosis and other diseases (Lukasova, Malaval, Gille, Kero, & Offermanns, 2011).

Molecular Identification

Wise et al. (2003) conducted research identifying HM74 as a low affinity receptor for nicotinic acid, and HM74A as a high affinity receptor. This discovery aids in the understanding of nicotinic acid's mechanism of action and the development of drugs for treating dyslipidemia (Wise et al., 2003).

Hydrogen-Bonding Studies

In a study by Li, Zhou, and Mattei (2011), 2-(phenylamino)nicotinic acid, a related compound, was used to understand hydrogen-bonding capabilities of pyridine N atoms. This research provides insights into molecular interactions and the design of new molecular structures (Li, Zhou, & Mattei, 2011).

Lipid-Independent Mechanisms

Lukasova, Hanson, Tunaru, and Offermanns (2011) explored nicotinic acid's lipid-independent mechanisms, focusing on its receptor on immune cells. This study adds to our understanding of the drug's pharmacological effects beyond its role in lipid disorders (Lukasova, Hanson, Tunaru, & Offermanns, 2011).

properties

IUPAC Name

2-(dimethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXXGHDBAKMDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640591
Record name 2-(Dimethylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)nicotinic acid

CAS RN

883787-29-9
Record name 2-(Dimethylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.